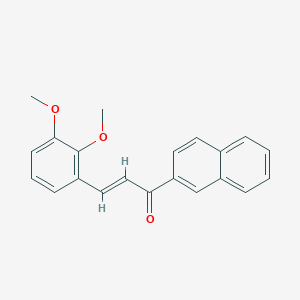
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNP belongs to the class of chalcones, which are organic compounds that contain both a ketone and an enone functional group.
Wirkmechanismus
The mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves its ability to react with ROS and induce apoptosis in cancer cells. This compound can selectively react with ROS, such as hydrogen peroxide and superoxide, to form a fluorescent product. This reaction also leads to the generation of reactive intermediates, such as quinones and semiquinones, which can induce oxidative stress and damage cellular components, such as DNA, proteins, and lipids. In cancer cells, this compound can activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can act as an antioxidant and protect cells from oxidative damage. At higher concentrations, this compound can induce oxidative stress and damage cellular components. This compound has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its high selectivity for ROS. This compound can selectively react with ROS, such as hydrogen peroxide and superoxide, without reacting with other cellular components. This allows for the specific detection of ROS in cells and tissues. Another advantage of using this compound is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, and its mechanism of action involves the induction of apoptosis, which is a desirable outcome in cancer therapy.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound can induce oxidative stress and damage cellular components, which can lead to cell death. Therefore, careful optimization of the concentration and duration of exposure is required to minimize toxicity. Another limitation of using this compound is its potential interference with other cellular processes. This compound can modulate various signaling pathways, which can affect cell survival, proliferation, and apoptosis. Therefore, the specific effects of this compound on these pathways need to be carefully studied.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One direction is to optimize the synthesis method of this compound to improve the yield and purity of the compound. Another direction is to study the specific effects of this compound on various signaling pathways, such as the MAPK and PI3K/Akt pathways, in different cell types. This will help to elucidate the mechanism of action of this compound and its potential applications in different pathological conditions. Another direction is to study the in vivo effects of this compound in animal models, which will help to evaluate its potential as a therapeutic agent. Finally, the development of new derivatives of this compound with improved selectivity and efficacy is another future direction for research.
Synthesemethoden
The synthesis of 3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one involves the reaction between 2-naphthol and 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, where the aldehyde group of 2,3-dimethoxybenzaldehyde reacts with the hydroxyl group of 2-naphthol to form an intermediate product. This intermediate product then undergoes dehydration to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, and their levels are often elevated in various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases. This compound can selectively react with ROS to form a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy.
Another application of this compound is as a potential anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. The mechanism of action of this compound involves the induction of apoptosis, which is a programmed cell death process that is often dysregulated in cancer cells. This compound can activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-20-9-5-8-16(21(20)24-2)12-13-19(22)18-11-10-15-6-3-4-7-17(15)14-18/h3-14H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYLJGPKWPDNFI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)
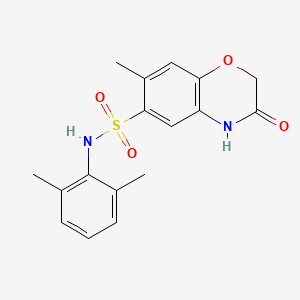
![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
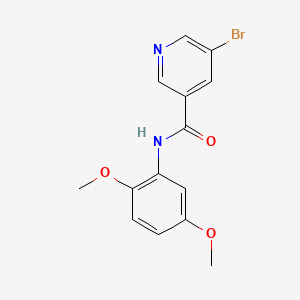
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
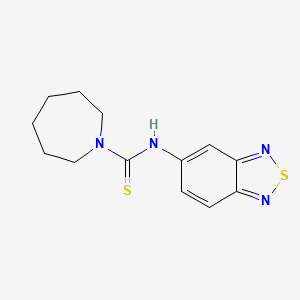
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
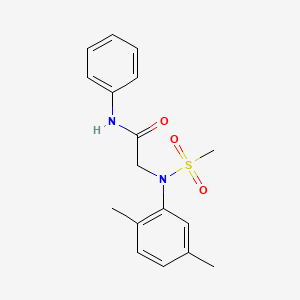
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
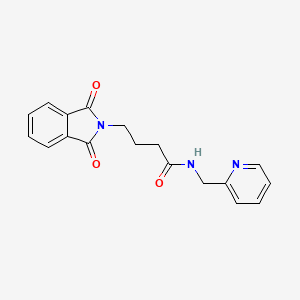
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
